2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide (often referred to as compound 1a) is a novel pyrazolo[3,4-d]pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
- Molecular Formula : C16H17N5O3S
- Molecular Weight : 359.4 g/mol
- IUPAC Name : N-benzyl-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can disrupt cell proliferation. The compound's interaction with CDK2 leads to significant anti-proliferative effects across various cancer cell lines.
Antitumor Activity
Research has demonstrated that compound 1a exhibits significant antitumor activity:
- Cell Lines Tested :
- A549 (lung cancer)
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
IC50 Values
The following table summarizes the IC50 values of compound 1a against various cancer cell lines compared to doxorubicin, a standard chemotherapy agent:
Cell Line | Compound 1a IC50 (µM) | Doxorubicin IC50 (µM) |
---|---|---|
A549 | 2.24 | 9.20 |
HepG2 | Not specified | Not specified |
MCF-7 | 1.74 | Not specified |
PC-3 | Not specified | Not specified |
These results indicate that compound 1a has a lower IC50 value than doxorubicin in some cases, suggesting a stronger efficacy in inhibiting cell growth.
Induction of Apoptosis
Flow cytometric analysis revealed that compound 1a significantly induces apoptosis in A549 cells at low micromolar concentrations. This effect is crucial as apoptosis is a key mechanism through which anticancer agents exert their effects.
Structure-Activity Relationship (SAR)
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is pivotal for the anti-proliferative activity observed in compound 1a. Variations in this scaffold have shown significant impacts on biological activity:
- Analog Studies : Synthesis of analogs with modifications to the pyrazolo[3,4-d]pyrimidine scaffold demonstrated varying degrees of activity, reinforcing the importance of this structural feature.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents:
- Study on Compound 1a :
- Demonstrated significant inhibition of tumor growth in vitro.
- Induced apoptosis through caspase activation and DNA fragmentation.
- Comparative Analysis :
- Other derivatives with similar scaffolds showed varied efficacy against different cancer types.
- Some analogs exhibited enhanced potency compared to the parent compound.
属性
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-25-12-5-3-2-4-11(12)18-13(23)9-26-16-19-14-10(15(24)20-16)8-17-21(14)6-7-22/h2-5,8,22H,6-7,9H2,1H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRSLRDUFDHSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。